molecular formula C14H11N5O3 B2523667 2-{3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBONYL}PYRAZINE CAS No. 1428362-20-2

2-{3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBONYL}PYRAZINE

Cat. No.: B2523667
CAS No.: 1428362-20-2
M. Wt: 297.274
InChI Key: ZNDGRSCYKQDGPQ-UHFFFAOYSA-N
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Description

2-{3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBONYL}PYRAZINE is a complex heterocyclic compound that incorporates multiple functional groups, including furan, oxadiazole, azetidine, and pyrazine

Scientific Research Applications

2-{3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBONYL}PYRAZINE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including natural product analogs and other heterocyclic compounds.

    Materials Science: The compound’s electronic properties may make it useful in the development of organic semiconductors or other advanced materials.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Preparation Methods

The synthesis of 2-{3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBONYL}PYRAZINE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-furoic acid.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is typically formed by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors.

    Coupling Reactions: The final step involves coupling the furan, oxadiazole, and azetidine intermediates with a pyrazine derivative under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-{3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBONYL}PYRAZINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The oxadiazole ring can be reduced to form amines or other reduced products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and pyrazine rings, leading to a variety of substituted derivatives.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring systems.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-{3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBONYL}PYRAZINE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The compound’s multiple functional groups allow it to engage in various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions.

Comparison with Similar Compounds

Similar compounds to 2-{3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBONYL}PYRAZINE include other heterocyclic compounds with furan, oxadiazole, azetidine, and pyrazine rings. Examples include:

    2-(Furan-2-yl)-1,3,4-oxadiazole derivatives: These compounds share the furan and oxadiazole rings but lack the azetidine and pyrazine components.

    Azetidine-1-carbonyl pyrazine derivatives: These compounds contain the azetidine and pyrazine rings but may have different substituents on the azetidine ring.

    Furan-pyrazine hybrids: These compounds combine the furan and pyrazine rings but may have different linkers or additional functional groups.

The uniqueness of this compound lies in its combination of these four distinct heterocyclic rings, which imparts unique chemical and biological properties.

Properties

IUPAC Name

[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O3/c20-14(10-6-15-3-4-16-10)19-7-9(8-19)13-17-12(18-22-13)11-2-1-5-21-11/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDGRSCYKQDGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)C3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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